molecular formula C19H19F2N3O2S2 B2755623 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide CAS No. 1797563-54-2

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2755623
CAS No.: 1797563-54-2
M. Wt: 423.5
InChI Key: RANUOEXGWKFSOQ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19F2N3O2S2 and its molecular weight is 423.5. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Anticancer Activity

One of the significant applications of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide derivatives is in the field of cancer research. A study by González-Álvarez et al. (2013) discussed the synthesis of mixed-ligand copper(II)-sulfonamide complexes with varying N-sulfonamide derivatives and their potential in DNA binding and anticancer activity. These complexes showed a propensity to bind with DNA and were found to have antiproliferative activity in yeast and human tumor cells, indicating their potential as therapeutic agents in cancer treatment.

Structural Characterization in Medicinal Chemistry

Another application lies in the structural characterization of compounds for medicinal purposes. Research by Cheng De-ju (2015) focused on the synthesis of methylbenzenesulfonamide derivatives, including those similar to the specified compound, for their use as antagonists in the prevention of HIV-1 infection. This demonstrates the role of N-sulfonamide derivatives in developing potential therapeutic agents for infectious diseases.

Solid-State Characterization for Pharmaceutical Applications

In pharmaceutical research, the structural investigation of similar compounds plays a crucial role. Pawlak et al. (2021) conducted a study on AND-1184, a compound structurally related to this compound, for its potential use in treating dementia. The research involved single-crystal X-ray and solid-state NMR characterization, highlighting the importance of structural analysis in the development of pharmaceuticals.

Antimicrobial and Antiproliferative Properties

Sulfonamide derivatives, including compounds structurally similar to the specified compound, have been investigated for their antimicrobial and antiproliferative properties. Studies like those by Abd El-Gilil (2019) and Anuse et al. (2019) have synthesized and evaluated derivatives for their potential as antimicrobial and antiproliferative agents, further indicating the versatility of these compounds in various biomedical applications.

Corrosion Inhibition in Engineering

Interestingly, compounds like this compound have also found applications in engineering. Kaya et al. (2016) explored the use of piperidine derivatives as corrosion inhibitors for iron, showcasing their utility in materials science and corrosion engineering.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S2/c20-14-4-3-5-15(21)18(14)28(25,26)22-12-13-8-10-24(11-9-13)19-23-16-6-1-2-7-17(16)27-19/h1-7,13,22H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANUOEXGWKFSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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